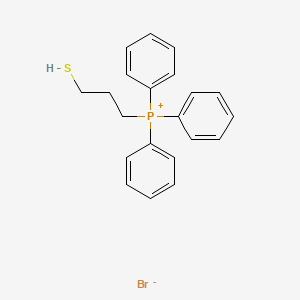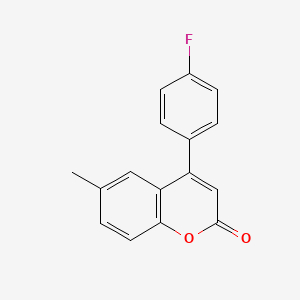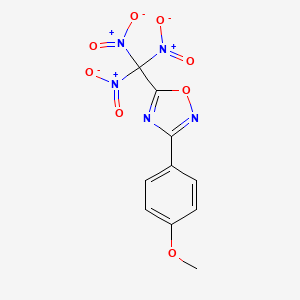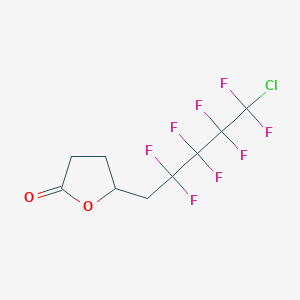
Silane, (9-anthracenylethynyl)tris(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (9-anthracenylethynyl)tris(1-methylethyl)- is a compound with the molecular formula C25H30Si. It contains a silane group bonded to an anthracenylethynyl moiety and three isopropyl groups. This compound is notable for its unique structure, which includes multiple aromatic rings and a triple bond, making it an interesting subject for various chemical studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (9-anthracenylethynyl)tris(1-methylethyl)- typically involves the dihydrosilylation of terminal alkynes. One common method uses a borane-catalyzed selective dihydrosilylation reaction. This process involves the use of B(C6F5)3 as a catalyst to achieve the chemoselective construction of unsymmetrical 1,1-bis(silanes). The reaction is conducted under conditions that do not require the exclusion of air and moisture, making it practical for large-scale synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of transition-metal catalysts, such as cobalt or iron, can facilitate the dihydrosilylation of terminal aliphatic alkynes, providing access to symmetrical and unsymmetrical bis(silanes). These methods are efficient and can be adapted for industrial applications .
化学反应分析
Types of Reactions
Silane, (9-anthracenylethynyl)tris(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the triple bond to a single bond, forming saturated silanes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions for these reactions vary but generally involve standard laboratory techniques .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanol derivatives, while reduction results in saturated silanes. Substitution reactions can introduce a wide range of functional groups onto the aromatic rings .
科学研究应用
Silane, (9-anthracenylethynyl)tris(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound’s unique structure makes it useful in studying the interactions between silanes and biological molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism by which Silane, (9-anthracenylethynyl)tris(1-methylethyl)- exerts its effects involves its ability to form stable complexes with other molecules. The silane group can interact with various molecular targets, including enzymes and receptors, through covalent bonding or coordination chemistry. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects .
相似化合物的比较
Similar Compounds
Tris(trimethylsilyl)silane: Another silane compound with similar applications in organic synthesis.
Triisopropyl(trimethylsilyl)ethynylsilane: A compound with a similar structure but different substituents, leading to distinct chemical properties.
Uniqueness
Silane, (9-anthracenylethynyl)tris(1-methylethyl)- is unique due to its combination of an anthracenylethynyl moiety and three isopropyl groups. This structure imparts specific chemical reactivity and stability, making it valuable for various applications in research and industry .
属性
IUPAC Name |
2-anthracen-9-ylethynyl-tri(propan-2-yl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30Si/c1-18(2)26(19(3)4,20(5)6)16-15-25-23-13-9-7-11-21(23)17-22-12-8-10-14-24(22)25/h7-14,17-20H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSTZKABPAEGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=C2C=CC=CC2=CC3=CC=CC=C31)(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475744 |
Source


|
| Record name | Silane, (9-anthracenylethynyl)tris(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327187-17-7 |
Source


|
| Record name | Silane, (9-anthracenylethynyl)tris(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Thiazolidine, 3,3'-[thiobis(methylene)]bis-](/img/structure/B12591553.png)
![3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one](/img/structure/B12591560.png)
![N-{1-[8-Methoxy-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-N-methyl-4-(2-methyl-2-propanyl)benzamide](/img/structure/B12591574.png)
![2-Azabicyclo[2.1.1]hexane-1-acetonitrile](/img/structure/B12591577.png)
![2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B12591579.png)

![4-{[5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)pyridin-3-yl]oxy}phenol](/img/structure/B12591590.png)

![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B12591608.png)



![3-[2-(3-Anilinophenoxy)acetamido]benzoic acid](/img/structure/B12591627.png)
![4-{[4-(Acetyloxy)benzoyl]sulfanyl}benzoic acid](/img/structure/B12591632.png)
